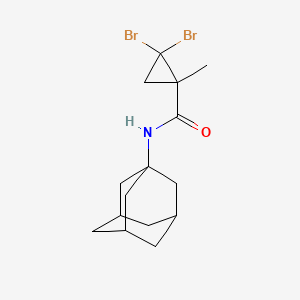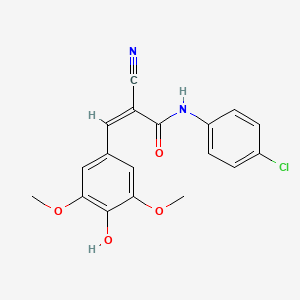![molecular formula C18H22ClN5O2S B6063098 4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine (also known as CSP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSP is a small-molecule inhibitor that selectively targets protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
CSP selectively targets protein kinases by binding to the ATP-binding site of the kinase domain, leading to the inhibition of kinase activity. This results in the downstream inhibition of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The selectivity of CSP for protein kinases is due to the specific interactions between CSP and the amino acid residues in the ATP-binding site of the kinase domain.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects, depending on the specific protein kinases that are targeted. In cancer cells, CSP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In inflammatory cells, CSP reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neuronal cells, CSP protects against oxidative stress and neuroinflammation, leading to the improvement of cognitive function.
实验室实验的优点和局限性
One of the advantages of CSP is its high selectivity for protein kinases, which allows for the specific targeting of signaling pathways that are involved in various cellular processes. Another advantage is its small molecular size, which allows for efficient cellular uptake and distribution. However, one limitation of CSP is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, the high cost of CSP synthesis and the limited availability of commercial sources can be a barrier to its widespread use in scientific research.
未来方向
There are several future directions for the scientific research of CSP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of CSP. Another direction is the optimization of the pharmacokinetic properties of CSP, such as its solubility and stability, to improve its efficacy in vivo. Additionally, the identification of specific protein kinases that are targeted by CSP can lead to the development of more selective and potent inhibitors. Finally, the evaluation of the safety and toxicity of CSP in preclinical and clinical studies can provide valuable information for its potential use as a therapeutic agent.
合成方法
The synthesis of CSP involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with piperazine in the presence of a base to form 4-(2-chlorobenzenesulfonyl)piperazine. This intermediate product is then reacted with 6-(1-pyrrolidinyl)pyrimidine-2,4-diamine in the presence of a catalyst to form CSP. The overall yield of the synthesis process is about 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
CSP has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, CSP has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. CSP achieves this by selectively targeting protein kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. In inflammation research, CSP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, CSP has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-5-1-2-6-16(15)27(25,26)24-11-9-23(10-12-24)18-13-17(20-14-21-18)22-7-3-4-8-22/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFKWFIZSRAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B6063050.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![N-(3-chloro-4-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6063063.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)

![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![1-ethyl-4-(3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6063111.png)
![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)